3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiadiazole moiety, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps:
Formation of Benzothiadiazole Moiety: The benzothiadiazole ring is synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with Amino Acid: The sulfonylated benzothiadiazole is coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzothiadiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Halogenated benzothiadiazole derivatives.
Scientific Research Applications
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid has numerous applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and dyes.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.
Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: In biological systems, it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different reactivity and applications.
3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
Uniqueness
The presence of the methoxy group in 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methoxyphenyl)propanoic acid enhances its solubility and reactivity, making it particularly useful in applications requiring specific solubility profiles and reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-24-11-7-5-10(6-8-11)13(9-15(20)21)19-26(22,23)14-4-2-3-12-16(14)18-25-17-12/h2-8,13,19H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUOBFDRHQJEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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